N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Structural Significance of Bridgehead Nitrogen Heterocycles
The thiazolo[3,2-a]pyrimidine scaffold is a bicyclic system formed by the fusion of a thiazole ring and a pyrimidine ring, sharing a bridgehead nitrogen atom at the ring junction. This unique architecture confers exceptional stability and electronic diversity, enabling interactions with diverse biological targets. The bridgehead nitrogen—a nitrogen atom common to both rings—plays a pivotal role in modulating the scaffold’s physicochemical properties, including solubility, dipole moment, and hydrogen-bonding capacity.
Comparative studies between thiazolo[3,2-a]pyrimidines and simpler heterocycles (e.g., pyrimidines or thiazoles) reveal enhanced rigidity and planar geometry in the fused system, which improves binding affinity to enzymes and receptors. For instance, the scaffold’s bioisosteric resemblance to purine nucleotides allows it to mimic natural ligands in ATP-binding pockets, a feature exploited in kinase inhibitor design. Substituents at positions 2, 5, 6, and 7 further tune activity; in N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide , the 2-methyl group enhances lipophilicity, while the 6-carboxamide moiety introduces hydrogen-bonding potential.
Table 1: Key Structural Features of Thiazolo[3,2-a]Pyrimidine Derivatives
| Position | Common Substituents | Role in Bioactivity |
|---|---|---|
| 2 | Methyl, phenyl | Modulates lipophilicity |
| 5 | Oxo, aryl | Enhances electronic delocalization |
| 6 | Carboxamide, ester | Facilitates target interactions |
| 7 | Aryl, alkyl | Influences steric bulk |
The bridgehead nitrogen also stabilizes aromatic resonance, enabling participation in π-π stacking interactions with protein aromatic residues. X-ray crystallographic analyses of similar compounds, such as 5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, confirm planar geometry and intramolecular hydrogen bonding between the oxo group and adjacent nitrogen. These structural attributes underpin the scaffold’s versatility in targeting diseases ranging from cancer to infectious disorders.
Historical Evolution of Thiazolopyrimidine-Based Drug Discovery
The exploration of thiazolopyrimidines began in the mid-20th century, with early syntheses relying on condensation reactions under harsh acidic conditions. For example, the Biginelli reaction—a three-component coupling of aldehydes, thiourea, and β-ketoesters—yielded dihydropyrimidine precursors, which were subsequently oxidized to thiazolopyrimidines. These methods, however, suffered from low yields and poor regioselectivity, limiting their utility in drug development.
The advent of transition metal-catalyzed C–H activation in the 2000s revolutionized synthetic strategies. Palladium and ruthenium catalysts enabled direct functionalization of thiazolopyrimidine cores, facilitating the introduction of aryl, alkyl, and heteroaryl groups at previously inaccessible positions. A landmark study in 2016 demonstrated an ultrasound-assisted, solvent-free protocol for synthesizing thiazolo[3,2-a]pyrimidine-6-carboxylates, achieving 90% yields in 10 minutes—a significant improvement over traditional heating methods. This innovation paved the way for rapid diversification of the scaffold, including derivatives like N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .
Table 2: Evolution of Synthetic Methods for Thiazolopyrimidines
| Era | Method | Key Advancements |
|---|---|---|
| 1950–2000 | Acid-catalyzed condensation | Basic scaffold access; low yields |
| 2000–2010 | Transition metal catalysis | Regioselective C–H functionalization |
| 2010–Present | Ultrasound-assisted synthesis | Solvent-free, high-speed reactions |
The 2010s saw a surge in pharmacological studies, particularly in oncology. Compounds such as 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one demonstrated sub-micromolar activity against lymphoma cells by inhibiting tubulin polymerization. By 2020, over 30 novel thiazolopyrimidines had been reported, with N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide emerging as a candidate for kinase-targeted therapies due to its carboxamide-mediated hydrogen bonding.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-7-18-13(20)9(6-16-14(18)21-8)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJNIMAVGMLZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2-aminothiazole derivatives with fluorinated alkynoates under transition-metal-free conditions. This one-pot method yields the desired thiazolo[3,2-a]pyrimidine derivatives with good to excellent yields . The reaction is usually carried out at room temperature, making it an efficient and straightforward process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of substituted thiazolo[3,2-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research. Various studies have highlighted its effectiveness against different cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) . For instance, one study reported an IC50 value of 5.71 μM for a thiazole-pyridine hybrid derived from similar structures, indicating potent anti-breast cancer efficacy compared to standard treatments .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of tubulin polymerization. For example, certain thiazolo[3,2-a]pyrimidine derivatives have been linked to the disruption of microtubule formation, which is crucial for cancer cell division .
Anti-inflammatory Properties
The compound is also being researched for its anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Thiazolo[3,2-a]pyrimidines have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. Research indicates that modifications in the thiazolo structure can enhance the anti-inflammatory activity .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been employed to understand how structural variations affect the anti-inflammatory potency of these compounds. This analysis helps in designing more effective derivatives with improved therapeutic profiles .
Enzyme Inhibition
There is emerging evidence supporting the role of N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide as a potential inhibitor of specific enzymes:
- NMDA Receptor Modulation : Some thiazolopyrimidine derivatives have been identified as modulators of NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This suggests potential applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.71 | Induction of apoptosis; inhibition of tubulin polymerization |
| Anti-inflammatory | Various | Variable | COX inhibition; modulation of inflammatory pathways |
| Enzyme Inhibition | NMDA receptors | Not specified | Modulation of receptor activity |
Case Studies and Research Findings
Several studies provide insights into the applications and efficacy of this compound:
- Study on Anticancer Activity : A recent publication highlighted the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines, demonstrating significant growth inhibition and suggesting further development for therapeutic use .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of thiazole-containing compounds, revealing promising results in COX inhibition assays .
- Enzyme Modulation Studies : Research on NMDA receptor modulation has identified specific derivatives that could lead to advancements in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial in managing hyperpigmentation disorders and other related conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs, followed by a detailed discussion.
Detailed Comparisons
Substituent Effects on Electronic and Steric Properties
- Fluorine Position: The target compound’s ortho-fluorine on the phenyl ring (vs. meta-fluorine in ) creates distinct electronic environments. However, ortho-substitution may introduce steric hindrance, reducing conformational flexibility compared to meta- or para-substituted analogs .
- Methyl vs. Ethyl Groups : The 2-methyl group in the target compound offers moderate lipophilicity, whereas the ethyl substituent in increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact on Bioactivity
- Carboxamide vs. Carboxylate : The carboxamide group in the target compound (vs. carboxylate esters in ) facilitates hydrogen bonding with biological targets, a critical feature for enzyme inhibition. Conversely, ester-containing analogs (e.g., ) are often metabolically labile, which may limit their therapeutic utility.
- Dihydro vs.
Biological Activity
N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant case studies that highlight its therapeutic potential.
The compound has a molecular formula of C13H10FN3O2S and a molecular weight of approximately 293.30 g/mol. It is characterized by the presence of a thiazole ring fused with a pyrimidine structure, which is known for conferring various biological activities.
Enzyme Interactions
Research indicates that this compound exhibits inhibitory activity against several enzymes. Notably, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced acetylcholine levels, potentially impacting neurodegenerative conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure of the compound is pivotal in determining its biological activity. Modifications at specific positions on the thiazole and pyrimidine rings can significantly alter its potency and selectivity against various biological targets. For instance, the presence of the fluorine atom on the phenyl group enhances lipophilicity and may improve cell membrane permeability .
Impact on Cell Signaling
This compound has been observed to modulate key signaling pathways within cells. Specifically, it influences the MAPK/ERK pathway, which is critical for cellular proliferation and differentiation. By activating or inhibiting this pathway, the compound can affect cell cycle progression and apoptosis .
Anticancer Activity
Several studies have documented the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited significant cytotoxic effects. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells with an IC50 value of 12 µM. The study highlighted the compound's potential as a lead for developing new anticancer drugs .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound resulted in reduced oxidative stress markers and improved neuronal survival in vitro .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
A common approach involves cyclocondensation reactions under acidic conditions. For example, refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with aldehydes (e.g., 2-fluorobenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields structurally similar thiazolopyrimidine derivatives . Purification typically involves recrystallization from ethyl acetate/ethanol mixtures. Yield optimization (e.g., 78% reported in analogous syntheses) requires precise control of reaction time (8–10 hours) and stoichiometry .
Q. How can the crystal structure of this compound be determined, and which software tools are preferred?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Key parameters include R-factor optimization (target <0.06), hydrogen placement via riding models, and validation of puckering parameters using Cremer-Pople coordinates . For example, the central pyrimidine ring in related compounds exhibits a flattened boat conformation with a puckering amplitude of ~0.224 Å .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm substituent positions, particularly the fluorophenyl and methyl groups.
- FT-IR : Peaks at ~1700–1750 cm for carbonyl (oxo and carboxamide) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- XRD : To resolve dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings in analogs) .
Advanced Research Questions
Q. How can structural discrepancies in analogs (e.g., dihedral angle variations) be resolved?
Discrepancies often arise from substituent effects (e.g., fluorophenyl vs. trimethoxybenzylidene groups). Computational methods like density functional theory (DFT) can model substituent-induced conformational changes, while SC-XRD provides empirical validation. For example, electron-withdrawing groups (e.g., -F) increase planarity, reducing dihedral angles compared to bulky substituents . Pairwise comparisons of crystallographic data (e.g., CCDC entries) are essential for benchmarking .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?
Use graph set analysis (GSA) to classify hydrogen bonds (e.g., C–H···O bifurcated bonds forming motifs in chains along the c-axis) . Software like Mercury (CCDC) visualizes interactions, while SHELXPRO refines H-bond geometries. For example, intermolecular C–H···O bonds in analogs stabilize crystal packing with distances of ~2.8–3.2 Å .
Q. How does ring puckering in the thiazolopyrimidine core influence pharmacological activity?
Puckering alters binding site compatibility in biological targets. Molecular dynamics (MD) simulations can correlate puckering amplitude (e.g., 0.224 Å deviation from the mean plane) with steric hindrance or flexibility . For instance, flattened boat conformations may enhance interactions with planar enzyme active sites, as seen in kinase inhibitors .
Q. What experimental phasing approaches are suitable for resolving chiral centers in this compound?
Chiral C5 atoms in the pyrimidine ring require high-resolution data (d-spacing <1.0 Å) and anomalous scattering techniques (e.g., Cu Kα radiation). SHELXD and SHELXE are optimized for experimental phasing in enantiopure crystals, leveraging Patterson or direct methods for phase determination . Flack parameter refinement ensures absolute configuration accuracy .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting bioactivity data between this compound and analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and assess potency in assays (e.g., kinase inhibition).
- Docking Studies : Use AutoDock or Schrödinger to predict binding modes, focusing on interactions with key residues (e.g., ATP-binding pockets in Abl kinase) .
- Meta-Analysis : Cross-reference pharmacological data from analogs (e.g., antimicrobial thiazoles vs. anticancer pyrimidines) to identify scaffold-specific trends .
Q. What computational tools are recommended for predicting solubility and stability?
- Solubility : Use ACD/Labs Percepta with Abraham parameters to estimate logP and aqueous solubility.
- Degradation Pathways : Gaussian-based DFT calculations identify susceptible bonds (e.g., hydrolytic cleavage of the carboxamide group).
- pKa Prediction : SPARC or MarvinSuite to assess ionization states, critical for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
